molecular formula C17H17NO3 B4432507 1-(2,3-dimethoxybenzoyl)indoline

1-(2,3-dimethoxybenzoyl)indoline

Cat. No.: B4432507
M. Wt: 283.32 g/mol
InChI Key: AWLWIOHTOUQMTJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)indoline is an indoline derivative featuring a 2,3-dimethoxy-substituted benzoyl group attached to the nitrogen of the indoline core. Its synthesis typically involves reacting 2,3-dimethoxybenzoic acid with thionyl chloride to form 2,3-dimethoxybenzoyl chloride, which is then coupled with indoline under standard acylation conditions .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(2,3-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-20-15-9-5-7-13(16(15)21-2)17(19)18-11-10-12-6-3-4-8-14(12)18/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLWIOHTOUQMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indoline Derivatives with Acyl Substituents

  • 1-({4-Nitro-3-methylphenoxy}acetyl)indoline (CAS 409348-84-1): This compound replaces the dimethoxybenzoyl group with a phenoxyacetyl moiety containing a nitro and methyl substituent. Both share the indoline core, but the phenoxyacetyl group may reduce steric hindrance, favoring different intermolecular interactions .
  • N-[1-(4-Fluorobenzyl)-1H-indol-3-carbonyl]-furan-2-carboxamide (Compound 5) : Though based on indole rather than indoline, this compound highlights the impact of fluorinated benzyl groups and heterocyclic appendages (furan). The 4-fluorobenzyl group may enhance lipophilicity, while the furan-carboxamide moiety introduces hydrogen-bonding sites absent in 1-(2,3-dimethoxybenzoyl)indoline .

Functional Analogues with Heterocyclic Motifs

  • 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}: This bis-indole derivative incorporates oxazolidinone and dimethylaminoethyl groups, which are absent in this compound.
  • 1-((Tert-butylimino)methyl)-2-(3-indolyl)indoline hydrochloride: The tert-butylimino group introduces a bulky, hydrophobic substituent, contrasting with the planar dimethoxybenzoyl group.

Structural and Solubility Features

Compound Key Substituents Molecular Formula Notable Properties
This compound 2,3-Dimethoxybenzoyl C₁₇H₁₇NO₃ High lipophilicity due to methoxy groups
1-({4-Nitro-3-methylphenoxy}acetyl)indoline 4-Nitro-3-methylphenoxyacetyl C₁₇H₁₆N₂O₄ Electron-withdrawing nitro group enhances reactivity
Compound 5 () 4-Fluorobenzyl, furan-carboxamide C₂₁H₁₆FN₂O₃ Fluorine increases metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethoxybenzoyl)indoline
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethoxybenzoyl)indoline

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